molecular formula C10H13N3O2 B15069191 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 102873-02-9

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide

Cat. No.: B15069191
CAS No.: 102873-02-9
M. Wt: 207.23 g/mol
InChI Key: FIPWRNPBEQCKIS-UHFFFAOYSA-N
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Description

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a high-purity chemical compound supplied for research purposes. This compound belongs to the dihydroisoquinolone class of molecules, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. Compounds featuring the dihydroisoquinolone core have demonstrated significant research value as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes . PARP enzymes, particularly PARP1, play a critical role in DNA repair mechanisms, and their inhibition is a validated strategy in oncology research, especially in the context of synthetic lethality for cancers with BRCA mutations . Furthermore, the hexahydroisoquinoline scaffold is under investigation for its potential in antimicrobial research, with some derivatives showing activity against Mycobacterium tuberculosis . The core structure is designed to mimic the nicotinamide moiety of NAD+, allowing it to compete for binding at the enzyme's active site . Researchers utilize this compound as a key building block for developing novel therapeutic agents and as a pharmacological tool for studying DNA damage response pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102873-02-9

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-1-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-8-7(9(12)14)5-3-1-2-4-6(5)10(15)13-8/h1-4H2,(H2,12,14)(H3,11,13,15)

InChI Key

FIPWRNPBEQCKIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(NC2=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide features a partially saturated isoquinoline core with critical functional groups: a ketone at position 1, an amine at position 3, and a carboxamide at position 4. The hexahydro designation indicates six hydrogen atoms saturating the bicyclic framework, conferring conformational flexibility. This structural motif is pivotal in medicinal chemistry due to its resemblance to bioactive alkaloids, enabling interactions with enzymatic targets in neurological and infectious diseases.

Synthetic Strategies for Isoquinoline Core Assembly

Cyclocondensation of 1,3-Diketones with Amino Derivatives

A common approach to constructing the isoquinoline skeleton involves cyclocondensation between 1,3-diketones and amino-containing precursors. For example, reacting 2-acetylcyclohexan-1,3-dione with methylamine under acidic conditions generates the tetracyclic intermediate, which is subsequently dehydrogenated to introduce aromaticity. This method, however, requires precise stoichiometry to avoid over-cyclization.

Hydrogenation of Aromatic Precursors

Partial hydrogenation of fully aromatic isoquinoline derivatives using palladium-on-carbon (Pd/C) under hydrogen gas achieves the hexahydro configuration. Catalytic transfer hydrogenation with ammonium formate has also been reported, offering safer handling compared to high-pressure hydrogenation.

Stepwise Preparation Methods

Synthesis via Carboxamide Functionalization

Step 1: Formation of 1-Oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic Acid
A mixture of cyclohexane-1,3-dione (10 mmol) and β-alanine methyl ester (12 mmol) undergoes Michael addition in ethanol at reflux, followed by acid-catalyzed cyclization with concentrated HCl to yield the carboxylic acid derivative (Yield: 68%).

Step 2: Conversion to Carboxamide
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with aqueous ammonia to produce the carboxamide (Yield: 82%).

Step 3: Introduction of the 3-Amino Group
Nitration at position 3 using fuming nitric acid (HNO₃) at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (Yield: 75%).

Table 1: Reaction Conditions and Yields
Step Reagents Temperature (°C) Yield (%)
1 Cyclohexane-1,3-dione, β-alanine 80 68
2 SOCl₂, NH₃ 25 82
3 HNO₃, H₂/Pd-C 0 → 25 75

Optimization Through Catalytic Systems

Palladium-Mediated Cross-Coupling

The patent CA2912849A1 discloses palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups at position 4, though this method requires modification for carboxamide installation. Employing Buchwald-Hartwig amination instead facilitates direct amine incorporation without nitration-reduction sequences.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in acylation steps, while lower temperatures (0–10°C) improve regioselectivity during nitration.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : The ¹H NMR spectrum (DMSO-d6) displays characteristic signals: δ 1.45–1.89 (m, 6H, cyclohexane), δ 6.21 (s, 1H, NH₂), and δ 8.02 (s, 1H, CONH₂).
  • LC-MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 249.2 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) achieves >98% purity, critical for pharmaceutical applications.

Applications and Structural Derivatives

The carboxamide moiety enhances water solubility, making the compound suitable for oral formulations. Structural analogs with halogen substitutions at position 6 exhibit improved binding affinity to viral proteases, as reported in studies on analogous isoquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes key structural and synthetic distinctions between the target compound and its analogs:

Compound Core Structure Substituents Key Functional Groups Synthetic Route Physicochemical Data
3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide (Target) Hexahydroisoquinoline 3-Amino, 1-oxo, 4-carboxamide Amino, oxo, carboxamide Not explicitly described in evidence; inferred from analogous condensation methods Not provided
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide Hexahydroisoquinoline 3-Thioxo, 1-phenyl, 4-carboxamide Thioxo, phenyl, carboxamide Condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides Molecular formula inferred as C₁₇H₁₇N₃OS; no explicit melting point or solubility reported
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) Dihydroquinoline 4-Thioxo, 3-carboxamide, N3-adamantyl, 1-pentyl Thioxo, carboxamide, adamantyl, alkyl chain TLC-purified using cyclohexane/ethyl acetate; characterized via IR, ¹H NMR, LC-MS M.p. 162–164°C; molecular formula C₂₈H₃₅N₃OS
4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (74) Cinnoline 4-Oxo, 3-carboxylic acid Oxo, carboxylic acid Synthesized using phenylhydrazine, malonic acid derivatives, and TiCl₄ Molecular formula C₉H₅N₂O₃; no explicit m.p. reported

Functional Group Impact

  • Amino vs.
  • Phenyl vs.
  • Carboxamide Position: While the target and its isoquinoline analogs feature carboxamide at position 4, the dihydroquinoline derivatives (e.g., compound 47) place this group at position 3, altering electronic distribution and steric interactions .

Physicochemical and Reactivity Trends

  • Solubility: The adamantyl and pentyl groups in compound 47 increase hydrophobicity, whereas the target’s amino and carboxamide groups may enhance aqueous solubility .
  • Thermal Stability : The higher melting point of compound 47 (162–164°C) reflects its crystalline adamantyl substituents, contrasting with the target’s undefined stability profile .
  • Reactivity: The thioxo group in analogs facilitates alkylation (e.g., synthesis of 3-alkylthio derivatives), whereas the target’s amino group may enable diazotization or acylation reactions .

Biological Activity

3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide can be achieved through various organic reactions. Common methods include:

  • Condensation Reactions : Involving the reaction of appropriate precursors to form the isoquinoline core.
  • Cyclization : This step is crucial for constructing the hexahydroisoquinoline structure.

These methods allow for the optimization of yield and purity of the compound.

Antimycobacterial Properties

Research indicates that derivatives of hexahydroisoquinolines exhibit significant antimycobacterial activity , specifically against Mycobacterium tuberculosis. Studies have demonstrated that these compounds can inhibit bacterial growth effectively. For instance:

  • Case Study : A study evaluated various derivatives and found that certain modifications to the hexahydroisoquinoline structure enhanced its inhibitory potency against M. tuberculosis .

Neuroprotective Effects

The structural characteristics of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide suggest potential neuroprotective effects . Preliminary studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis.

Antibacterial Properties

Molecular docking studies reveal that this compound exhibits strong binding affinity to proteins involved in bacterial regulation and signaling pathways. Notably:

  • Binding with PqsR Protein : It has shown affinity for the transcriptional regulator PqsR in Pseudomonas aeruginosa, suggesting potential antibacterial properties .

The mechanism by which 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival.
  • Receptor Modulation : The compound can modulate receptor activity involved in neurotransmission.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Differences
3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamideIndolizine coreContains an indolizine instead of isoquinoline
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamideThioxo groupFeatures a thioxo group instead of an oxo group
3-Amino-N-(phenyl)-3-thioxopropanamideThioxo derivativeDifferent functional groups affecting reactivity

The unique hexahydroisoquinoline core imparts distinct chemical and biological properties that enhance its potential as a therapeutic agent compared to other compounds in its class .

Q & A

Q. How can researchers optimize the synthesis of 3-amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxamide to improve yield and purity?

Methodological Answer: Synthetic optimization requires a combination of statistical Design of Experiments (DoE) and iterative parameter adjustments. For example:

  • Key Variables: Reaction temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.
  • Experimental Design: Use a Box-Behnken or Central Composite Design to minimize trials while testing interactions between variables .
  • Analytical Validation: Monitor intermediates via HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., EP impurity guidelines for analogous compounds) to track purity .

Q. What analytical techniques are most reliable for characterizing structural stability under varying pH conditions?

Methodological Answer:

  • pH Stability Profiling: Conduct accelerated stability studies in buffers (pH 1–13) using UV-Vis spectroscopy to detect degradation products.
  • Structural Confirmation: Pair with NMR (e.g., 1^1H and 13^{13}C) to monitor changes in the isoquinoline ring and carboxamide group .
  • Advanced Validation: Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-amino-1-oxo-hexahydroisoquinoline derivatives in novel reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations: Apply density functional theory (DFT) to model transition states and reaction barriers for ring-opening or functionalization reactions .
  • Reaction Path Search: Use software like GRRM (Global Reaction Route Mapping) to explore potential intermediates and byproducts .
  • Experimental Feedback Loop: Validate computational predictions with small-scale experiments (e.g., microreactor trials) and refine models iteratively .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization: Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to isolate confounding variables (e.g., membrane permeability) .
  • Structure-Activity Relationship (SAR) Analysis: Corrogate data with molecular docking simulations to identify binding site interactions (e.g., hydrophobic pockets in target enzymes) .
  • Meta-Analysis: Use multivariate regression to weight variables like assay sensitivity, compound solubility, and protein conformation .

Q. What methodologies enable scalable separation of enantiomers or regioisomers during synthesis?

Methodological Answer:

  • Chromatographic Techniques: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) for enantiomer resolution .
  • Crystallization Strategies: Use polymorph screening with solvents like ethanol/water mixtures to isolate stable crystalline forms .
  • Membrane Technologies: Explore nanofiltration for continuous separation of regioisomers based on molecular weight cut-offs (MWCO) .

3. Safety and Handling Guidelines Q. 3.1 What safety protocols are critical for handling this compound in oxygen-sensitive reactions? Methodological Answer:

  • Inert Atmosphere: Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes to prevent oxidation .
  • Personal Protective Equipment (PPE): Use nitrile gloves , safety goggles, and flame-resistant lab coats.
  • Emergency Preparedness: Ensure proximity to eye wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .

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